molecular formula C10H15NO2 B11742315 1-(2-Ethylbutyl)-1H-pyrrole-2,5-dione CAS No. 48133-83-1

1-(2-Ethylbutyl)-1H-pyrrole-2,5-dione

Cat. No.: B11742315
CAS No.: 48133-83-1
M. Wt: 181.23 g/mol
InChI Key: CDPQVFHSWBYUEQ-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structural features, which include a pyrrole ring substituted with a 2-ethylbutyl group at the nitrogen atom and two keto groups at positions 2 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylbutyl)-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Substitution with 2-Ethylbutyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbutyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Pyrrole diols.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

1-(2-Ethylbutyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Ethylbutyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Methylbutyl)-1H-pyrrole-2,5-dione
  • 1-(2-Propylbutyl)-1H-pyrrole-2,5-dione
  • 1-(2-Isobutyl)-1H-pyrrole-2,5-dione

Uniqueness: 1-(2-Ethylbutyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

48133-83-1

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-ethylbutyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H15NO2/c1-3-8(4-2)7-11-9(12)5-6-10(11)13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

CDPQVFHSWBYUEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN1C(=O)C=CC1=O

Origin of Product

United States

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